
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by its unique structure, which includes a hydrazinecarboxamide moiety linked to a tetrahydro-4,6-dioxo-2-pyrimidinyl group with an acetyloxy substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydrazinecarboxamide precursor.
Reaction with Pyrimidine Derivatives: The hydrazinecarboxamide is then reacted with a suitable pyrimidine derivative under controlled conditions to form the desired compound.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetyloxy group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives with different functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxamide, 2-(5-(acetyloxy)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)- can be compared with other similar compounds, such as:
Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide moiety but differ in their substituents and overall structure.
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different functional groups.
Eigenschaften
CAS-Nummer |
40598-50-3 |
|---|---|
Molekularformel |
C7H9N5O5 |
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
[2-(carbamoylhydrazinylidene)-4,6-dioxo-1,3-diazinan-5-yl] acetate |
InChI |
InChI=1S/C7H9N5O5/c1-2(13)17-3-4(14)9-7(10-5(3)15)12-11-6(8)16/h3H,1H3,(H3,8,11,16)(H2,9,10,12,14,15) |
InChI-Schlüssel |
XRSFLOLOUFJWQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)NC(=NNC(=O)N)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
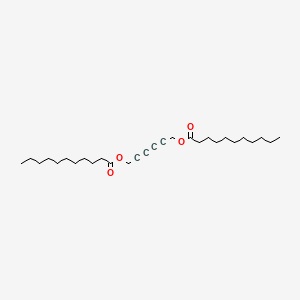

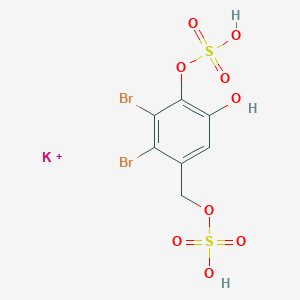
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)

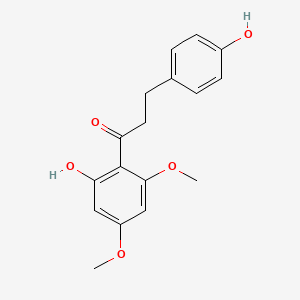
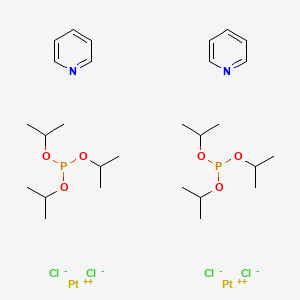
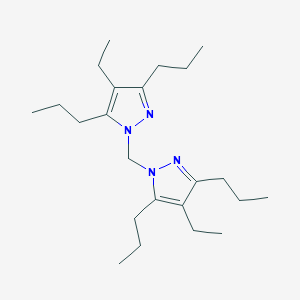
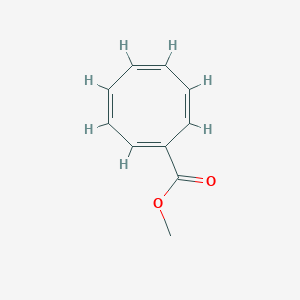
![2-[2-(diethylamino)ethylsulfinyl]-N,N-diethylethanamine](/img/structure/B14669330.png)

